![molecular formula C15H16N4O B2633146 N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448059-10-6](/img/structure/B2633146.png)

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

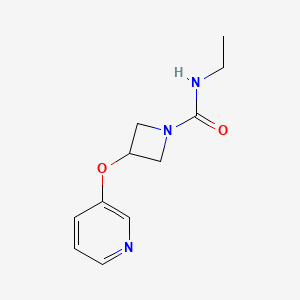

Pyrrolo[2,3-d]pyrimidine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a pyrrolopyrimidine core, which can be modified with various substituents to achieve desired properties .

Synthesis Analysis

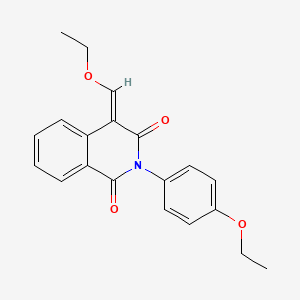

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the reaction of a suitable precursor with a reagent under specific conditions . For example, one study described the synthesis of a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives can be analyzed using various spectroscopic techniques . The structure is typically characterized by a pyrrolopyrimidine core, with various substituents attached to it .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives can vary depending on the specific compound and the conditions . For example, one study described the reaction of a pyrrolo[2,3-d]pyrimidine derivative with hydrazine monohydrate under reflux .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can be analyzed using various techniques . These properties can be influenced by the specific substituents attached to the pyrrolopyrimidine core .Wissenschaftliche Forschungsanwendungen

Biologically Significant Pyrimidine Derivatives

Pyrimidine derivatives, including N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, are important in organic chemistry due to their heteroatom content and structural significance. These compounds are widely used as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing a range of biological and medicinal applications, including as exquisite sensing materials (Jindal & Kaur, 2021).

Synthetic Pathways and Medicinal Applications

Research into pyrimidine and its derivatives, such as this compound, focuses on their synthetic pathways and their broad medicinal applications. The pyranopyrimidine core, in particular, is a key precursor for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies have intensively investigated its applicability, highlighting the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds for the development of lead molecules (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory and CNS Activities

Pyrimidine derivatives display a wide range of pharmacological effects, including anti-inflammatory activities. Their effects are attributed to the inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. Literature studies have revealed that many pyrimidines exhibit potent anti-inflammatory effects, providing valuable insights into the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Additionally, the central nervous system (CNS) disorders and potential therapeutic applications of these compounds are on the rise, attributed to various factors including genetic and environmental aspects. Literature searches have identified functional chemical groups in pyrimidines that may serve as lead molecules for the synthesis of compounds with CNS activity, highlighting their significance in developing new drugs for CNS disorders (Saganuwan, 2017).

Wirkmechanismus

Target of Action

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound that primarily targets kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. In particular, this compound has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Mode of Action

The interaction of this compound with its targets results in the inhibition of these kinases . This inhibition disrupts the normal functioning of the enzymes, leading to changes in the cell’s behavior. For instance, the compound’s ability to inhibit EGFR, Her2, VEGFR2, and CDK2 can lead to the disruption of cell signaling pathways, potentially inhibiting the growth and division of cells .

Biochemical Pathways

This compound affects several biochemical pathways due to its multi-targeted nature . By inhibiting EGFR, Her2, VEGFR2, and CDK2, it can disrupt multiple signaling pathways that regulate cell growth and division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

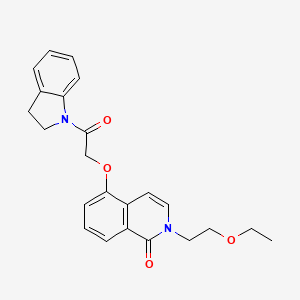

IUPAC Name |

N-(2-phenylethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c20-15(17-7-6-12-4-2-1-3-5-12)19-9-13-8-16-11-18-14(13)10-19/h1-5,8,11H,6-7,9-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWFGTOQHQDKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)

![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)

methanone](/img/structure/B2633072.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

![Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2633084.png)